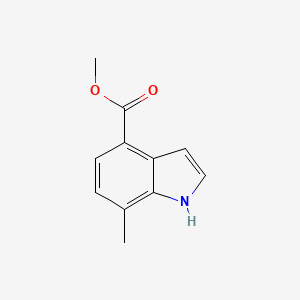
methyl 7-methyl-1H-indole-4-carboxylate
Descripción general
Descripción
“Methyl 7-methyl-1H-indole-4-carboxylate” is a chemical compound that is useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist with broad-spectrum species reactivity and 5-fold higher potency than beta-naphthoflavone .
Synthesis Analysis
The synthesis of indole derivatives, including “methyl 7-methyl-1H-indole-4-carboxylate”, has been a subject of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular formula of “methyl 7-methyl-1H-indole-4-carboxylate” is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .
Chemical Reactions Analysis
Indole derivatives, including “methyl 7-methyl-1H-indole-4-carboxylate”, have been found to show various biologically vital properties. Their synthesis methods have attracted the attention of the chemical community .
Physical And Chemical Properties Analysis
“Methyl 7-methyl-1H-indole-4-carboxylate” has a melting point range of 46-50°C . Its assay (GC, area%) is ≥ 98.0% (a/a) .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Methyl 7-methyl-1H-indole-4-carboxylate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. For instance, it has been used in the reaction with substituted propargyl alcohols, leading to the formation of lactams through [4 + 3]-annulation and unexpected carboxamide group migration. This reaction showcases the compound's ability to undergo structural transformations, contributing to the synthesis of complex organic molecules (Selvaraj, Debnath, & Swamy, 2019). Additionally, methyl 7-methyl-1H-indole-4-carboxylate derivatives have been synthesized for use in peptide and peptoid conformation elucidation studies, highlighting their utility in probing molecular structures (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Probing Local Environments
The compound has been studied as a fluorescent and infrared probe, particularly for sensing local hydration environments. Its emission properties and long fluorescence lifetime make it a promising candidate for studying protein structures and dynamics, providing insights into the molecular environment surrounding the probe molecule (Liu et al., 2020).
Anticancer Research
In the realm of medicinal chemistry, derivatives of methyl 7-methyl-1H-indole-4-carboxylate have been explored for their anticancer properties. Novel indole derivatives linked to the pyrazole moiety, synthesized through molecular hybridization, displayed significant antitumor activity against various human cancer cell lines. This research underscores the potential of methyl 7-methyl-1H-indole-4-carboxylate derivatives in developing new anticancer agents (Hassan et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 7-methyl-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRNSNZWAQOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-methyl-1H-indole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

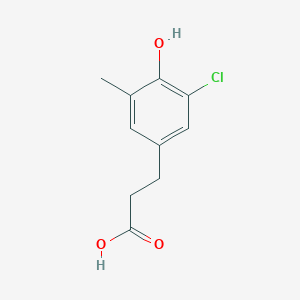
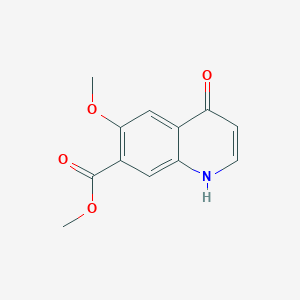
![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)
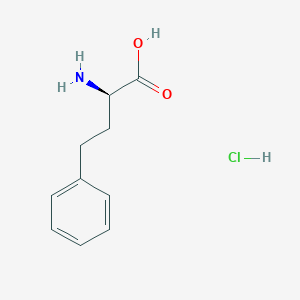
![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)
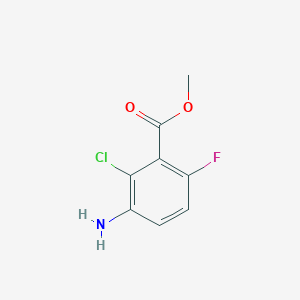
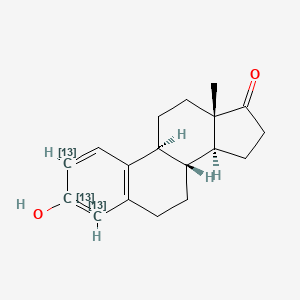
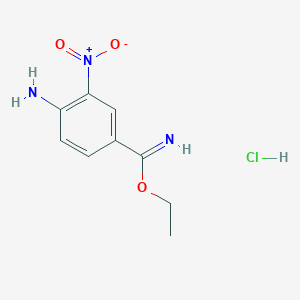
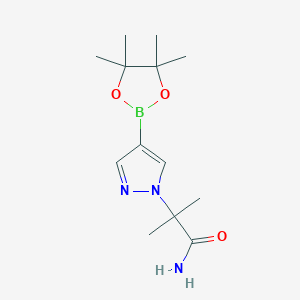
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)
![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)
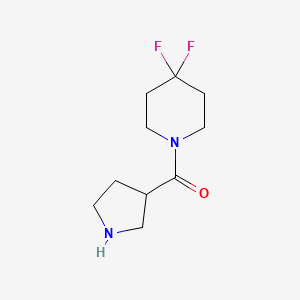
![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)
![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)